Butyl dihydrogen phosphate

Beschreibung

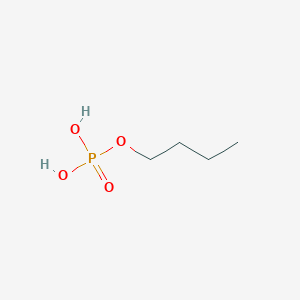

Structure

3D Structure

Eigenschaften

IUPAC Name |

butyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMJSBUIDQYHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862719 | |

| Record name | Mono-n-butylphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, monobutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1623-15-0, 85391-11-3, 52933-01-4 | |

| Record name | Monobutyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono-n-butylphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl dihydrogen phosphate, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butylphosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, monobutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mono-n-butylphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butyl dihydrogen phosphate, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 52933-01-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I9W48E53L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Butyl Dihydrogen Phosphate (CAS 1623-15-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Butyl Dihydrogen Phosphate (CAS 1623-15-0), a versatile organophosphorus compound. It details its physicochemical properties, safety and handling protocols, and established applications. This document also includes generalized experimental protocols for its synthesis, purification, and analysis, compiled from established methodologies for related compounds. Furthermore, it explores the broader context of organophosphorus compounds in biological signaling pathways, highlighting potential areas of research for Butyl Dihydrogen Phosphate in drug development, while noting the current absence of specific data in this area.

Physicochemical Properties

Butyl dihydrogen phosphate is a colorless to light brown liquid.[1] Its key physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁O₄P | [1][2][3][4] |

| Molecular Weight | 154.10 g/mol | [1][2][3][5] |

| Appearance | Colorless to light brown liquid | [1] |

| Density | 1.283 g/cm³ | [2] |

| Boiling Point | 272.5 °C at 760 mmHg | [2] |

| Flash Point | 118.6 °C | [2] |

| Vapor Pressure | 0.00169 mmHg at 25 °C | [2] |

| pKa | 1.97 ± 0.10 (Predicted) | [1][2] |

Table 2: Solubility and Spectroscopic Data

| Property | Value | Reference |

| Solubility | Slightly soluble in DMSO, Ethyl Acetate, and Methanol. Insoluble in water. | [1][6] |

| ¹H NMR | Predicted spectra available | [7] |

| ¹³C NMR | Predicted spectra available | [7] |

| FTIR | Characteristic peaks for P=O, P-O-C, and C-H bonds are expected. | [8][9] |

Safety and Handling

Butyl dihydrogen phosphate is classified as a corrosive substance.[1] It is essential to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Table 3: Hazard Identification and Safety Precautions

| Hazard | GHS Pictogram | Hazard Statement | Precautionary Statements |

| Skin Corrosion/Irritation | GHS05 | H314: Causes severe skin burns and eye damage. | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |

| Serious Eye Damage | GHS05 | H318: Causes serious eye damage. | P280, P305+P351+P338, P310 |

Applications

The primary application of Butyl Dihydrogen Phosphate is as an anionic surfactant.[1][2][10] Its stability in alkaline conditions makes it valuable in various industrial formulations.[1][2][10] Key properties and uses include:

-

Wetting Agent: Reduces the surface tension of liquids.

-

Emulsifier: Stabilizes emulsions of immiscible liquids.

-

Lubricant: Reduces friction between surfaces.

-

Detergency: Acts as a cleaning agent.

Experimental Protocols

Synthesis of Butyl Dihydrogen Phosphate

A common method for the synthesis of monoalkyl phosphates involves the phosphorylation of the corresponding alcohol. The following protocol is based on the reaction of n-butanol with phosphorus pentoxide, as described in a patent for the synthesis of n-butyl phosphate mono- and di-esters.[11]

Materials:

-

n-Butanol

-

Phosphorus pentoxide (P₂O₅)

-

Polyphosphoric acid

-

Phosphorous acid

-

Nitrogen gas (inert atmosphere)

Procedure:

-

To a reaction vessel, add n-butanol and a catalytic amount of phosphorous acid under a nitrogen atmosphere.

-

Stir the mixture until the phosphorous acid is completely dissolved.

-

Slowly add polyphosphoric acid to the solution with continuous stirring.

-

In a controlled manner, add phosphorus pentoxide in portions, ensuring the reaction temperature does not exceed 50°C.

-

After the addition of phosphorus pentoxide, add a second portion of phosphorous acid.

-

Maintain the reaction mixture at a controlled temperature (e.g., 40-65°C) for several hours to ensure the completion of the reaction.

-

Upon completion, cool the mixture and filter to obtain the crude product, which will be a mixture of mono- and di-butyl phosphates.

Purification

The crude product from the synthesis will likely contain a mixture of mono- and di-butyl phosphates, as well as unreacted starting materials. A purification step is necessary to isolate the desired mono-butyl dihydrogen phosphate. A generalized approach for the purification of phosphate esters involves washing with a chelating agent followed by treatment with an acid scavenger.[5]

Materials:

-

Crude Butyl Dihydrogen Phosphate

-

Dilute acidic solution (e.g., oxalic acid or a commercial chelating agent)

-

Water

-

Acid scavenger (e.g., an epoxy-containing compound)

Procedure:

-

Wash the crude product with a dilute acidic solution to remove metal ion impurities.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer under vacuum.

-

Treat the dried product with an acid scavenger at an elevated temperature to neutralize any remaining acidic impurities.

-

Further purification can be achieved through techniques such as column chromatography if necessary.

Analytical Methods

The purity and identity of Butyl Dihydrogen Phosphate can be confirmed using various analytical techniques. The following are generalized protocols adapted from methods for similar compounds.

A reverse-phase HPLC method can be employed for the analysis of butyl dihydrogen phosphate.[2]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphoric acid). For MS compatibility, formic acid can be used instead of phosphoric acid.[2]

-

Detection: UV detection can be used, although indirect detection might be necessary as butyl dihydrogen phosphate lacks a strong chromophore.

-

Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

For GC-MS analysis, derivatization is typically required to increase the volatility of the phosphate ester.[12]

-

Derivatization: React the sample with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12]

-

Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm) is suitable.

-

Carrier Gas: Helium.

-

Injection: Splitless injection mode.

-

Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Role in Drug Development and Signaling Pathways

While Butyl Dihydrogen Phosphate itself does not have well-documented direct applications in drug development or specific roles in signaling pathways, the broader class of organophosphorus compounds is known to interact with various biological systems. It is important to note that the following information provides a general context, and specific experimental validation for Butyl Dihydrogen Phosphate is currently lacking.

Organophosphorus compounds can influence cellular signaling through various mechanisms, including the inhibition of enzymes and modulation of kinase cascades. For instance, some organophosphates are known to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for cell differentiation, growth, and apoptosis.[13] Exposure to certain organophosphorus compounds can lead to the activation of ERK, JNK, and p38-MAPK, resulting in oxidative stress and apoptosis.[13]

Additionally, some organophosphates have been shown to dysregulate dopamine signaling and glutamatergic neurotransmission.[6] These effects can have significant implications for neurological function and are areas of active research in toxicology and pharmacology.

The potential for Butyl Dihydrogen Phosphate to interact with these or other signaling pathways remains an open area for investigation. Its structural similarity to endogenous phosphate-containing molecules suggests that it could potentially act as a competitive inhibitor or modulator of enzymes that process phosphorylated substrates. Further research is required to explore its biological activity and potential therapeutic or toxicological profile.

Conclusion

Butyl Dihydrogen Phosphate (CAS 1623-15-0) is a chemical with well-defined physicochemical properties and established industrial applications, primarily as an anionic surfactant. While specific, detailed experimental protocols and its role in biological systems are not extensively documented, this guide provides a foundational understanding based on available data and knowledge of related compounds. For researchers and professionals in drug development, the lack of biological data represents a significant knowledge gap and an opportunity for future investigation into the potential pharmacological or toxicological effects of this and similar organophosphorus compounds.

References

- 1. Page loading... [guidechem.com]

- 2. Separation of Butyl dihydrogen phosphate, ammonium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. US4670575A - Process for purification of phosphoric mono esters - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. WO2002062808A1 - Process for purification of phosphate esters - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. FTIRI Parameters describing Acid Phosphate Substitution in Biologic Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN101735266A - Method for synthesizing n-butyl phosphate mono-ester/diester - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Fast and easy synthesis of the non-commercially available standard isobutyl monophosphate (ammonium salt) - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of monobutyl phosphate

An In-depth Technical Guide to the Physical and Chemical Properties of Monobutyl Phosphate

Introduction

Monobutyl phosphate (MBP), also known as butyl dihydrogen phosphate, is an organophosphate ester with the chemical formula C4H11O4P.[1] It is characterized by a butyl group attached to a phosphate moiety.[1] MBP is often found in commercial preparations as a mixture with dibutyl phosphate (DBP), and this mixture is sometimes referred to as n-butyl acid phosphate.[2][3] This compound and its mixtures are utilized in various industrial applications, including as a plasticizer, surfactant, emulsifying agent, and as a reagent in chemical synthesis.[1] It also serves as a curing catalyst and accelerator in resins and coatings.[3] This document provides a comprehensive overview of the core physical and chemical properties of monobutyl phosphate, detailed experimental protocols for its analysis and synthesis, and visualizations of key processes.

Physical and Chemical Properties

Monobutyl phosphate is typically a colorless to pale yellow liquid with a mild odor.[1] It is soluble in water and a variety of organic solvents.[1] The quantitative physical and chemical properties of monobutyl phosphate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C4H11O4P | [1][4] |

| Molecular Weight | 154.10 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in water and various organic solvents | [1] |

| pKa | 1.6 (at 25 ºC) | [5] |

| CAS Number | 1623-15-0 | [1][4] |

Chemical Reactivity and Decomposition

Monobutyl phosphate is a relatively strong acid, as indicated by its low pKa value of 1.6.[5] As an organophosphate, it is susceptible to hydrolysis, which can cleave the butyl group to form butanol and phosphoric acid. This hydrolysis can be catalyzed by both acids and bases.[6] Organophosphates, in general, can react with strong reducing agents to form highly toxic and flammable phosphine gas.[7] Partial oxidation of monobutyl phosphate may lead to the release of toxic phosphorus oxides.[7]

In the context of nuclear fuel reprocessing, monobutyl phosphate is known as a degradation product of tributyl phosphate (TBP), the solvent used in the PUREX process.[8][9] The formation of MBP and DBP from TBP is a significant concern as they can form stable complexes with metal ions, affecting the efficiency of the separation process.[6]

Experimental Protocols

Synthesis of n-Butyl Phosphate (Mono- and Di-ester Mixture)

A common method for synthesizing a mixture of n-butyl phosphate mono- and di-esters involves the reaction of n-butanol with phosphorus pentoxide.[10]

Materials:

-

n-butanol

-

Phosphorus pentoxide (P2O5)

-

Polyphosphoric acid

-

Phosphorous acid

-

Nitrogen gas

-

Reactor with stirring and temperature control

Procedure:

-

Charge the reactor with n-butanol.

-

Introduce nitrogen gas to create an inert atmosphere.

-

Add a small amount of phosphorous acid while stirring until it completely dissolves.

-

Slowly add polyphosphoric acid with continuous stirring.

-

Add phosphorus pentoxide in batches, controlling the temperature to not exceed 50°C using cooling water.

-

After the addition of phosphorus pentoxide, add another portion of phosphorous acid.

-

Maintain the temperature at 55-60°C and stir for approximately 6 hours.

-

Increase the temperature to 70-75°C and maintain for another 6 hours.

-

Cool the reaction mixture to below 30°C.

-

Filter the resulting solution to obtain the transparent, viscous liquid product containing a mixture of n-butyl phosphate mono- and di-esters.[10]

Determination of Monobutyl Phosphate by Ion-Pair Chromatography

This method is suitable for the determination of monobutyl phosphate and dibutyl phosphate in complex matrices like hazardous wastes.[11]

Materials and Equipment:

-

High-Performance Liquid Chromatograph (HPLC)

-

Preconcentration column

-

Tetrahexylammonium bromide (ion-pairing agent)

-

Mobile phase (e.g., buffered aqueous solution with an organic modifier)

-

Standard solutions of monobutyl phosphate

Procedure:

-

Sample Preparation:

-

For complex matrices, a preconcentration column cleanup is employed to remove interfering substances.[11]

-

An aqueous sample is prepared and may be spiked with a known concentration of the analyte for recovery studies.

-

-

Chromatographic Conditions:

-

The mobile phase contains an ion-pairing agent, such as tetrahexylammonium bromide, which forms a complex with the phosphate species.[11]

-

A suitable stationary phase, typically a reversed-phase column, is used.

-

-

Analysis:

-

Inject a known volume of the prepared sample into the HPLC system.

-

The analytes are separated based on their interaction with the stationary phase and the ion-pairing agent in the mobile phase.

-

Detection is typically achieved using a UV detector or a conductivity detector.[11]

-

Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standard solutions.

-

Quantification of Monobutyl Phosphate by LC-MS/MS

This protocol provides a general framework for the quantification of monobutyl phosphate in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (Monobutyl Phosphate-d9).[12]

Materials and Equipment:

-

LC-MS/MS system

-

Reversed-phase C18 or HILIC column[13]

-

Monobutyl phosphate standard

-

Monobutyl Phosphate-d9 (internal standard)

-

Acetonitrile (cold)

-

Methanol

-

Nitrogen evaporator

Procedure:

-

Preparation of Solutions:

-

Prepare primary stock solutions (1 mg/mL) of monobutyl phosphate and Monobutyl Phosphate-d9 in a suitable solvent like methanol.[12]

-

Prepare a series of working standard solutions by serial dilution of the primary stock solution to create a calibration curve.

-

Prepare a working solution of the internal standard at a fixed concentration.[12]

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard working solution and vortex.[12]

-

Add 300 µL of cold acetonitrile to precipitate proteins.[12]

-

Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[12]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[12]

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Set up the LC system with an appropriate column (e.g., C18 or HILIC for polar analytes).[13]

-

Develop a suitable gradient elution method.

-

Optimize the mass spectrometer parameters for the detection of monobutyl phosphate and its deuterated internal standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.[12]

-

Determine the concentration of monobutyl phosphate in the unknown samples by interpolating their peak area ratios from the calibration curve.[12]

-

Mandatory Visualizations

References

- 1. CAS 1623-15-0: Monobutyl phosphate | CymitQuimica [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. ihanskorea.com [ihanskorea.com]

- 4. Monobutyl phosphate | C4H11O4P | CID 15389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW (Technical Report) | OSTI.GOV [osti.gov]

- 7. N-BUTYL PHOSPHATE | 52933-01-4 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. CN101735266B - A kind of synthetic method of n-butyl phosphate mono-diester - Google Patents [patents.google.com]

- 11. akjournals.com [akjournals.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Butyl dihydrogen phosphate molecular structure and formula

An In-depth Technical Guide to Butyl Dihydrogen Phosphate

This technical guide provides a comprehensive overview of butyl dihydrogen phosphate, an organophosphate compound of interest to researchers, scientists, and professionals in drug development. This document details its molecular structure, physicochemical properties, and relevant experimental protocols.

Molecular Structure and Chemical Formula

Butyl dihydrogen phosphate, also known as monobutyl phosphate or n-butyl acid phosphate, is an ester of phosphoric acid and n-butanol.[1] The central phosphorus atom is bonded to one butoxy group (-OCH₂CH₂CH₂CH₃) and two hydroxyl groups (-OH), with a double bond to one oxygen atom. This structure gives it the properties of a monoalkyl phosphate ester.

Chemical Formula: C₄H₁₁O₄P[2][3][4][5][6]

Synonyms: Acid butyl phosphate, Butyl acid phosphate, mono-n-butylphosphoric acid, Phosphoric acid, monobutyl ester.[3][4][7]

Canonical SMILES: CCCCOP(=O)(O)O[2][4]

InChI Key: BNMJSBUIDQYHIN-UHFFFAOYSA-N[4]

Physicochemical Properties

Butyl dihydrogen phosphate is a colorless to light brown liquid.[4] It is corrosive to metals and tissues.[4] The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 154.10 g/mol [2][4][5] |

| CAS Number | 1623-15-0[2][5][6][7] |

| Density | 1.283 g/cm³[2] |

| Boiling Point | 272.5 °C at 760 mmHg[2] |

| Flash Point | 118.6 °C[2] |

| pKa (Predicted) | 1.97 ± 0.10[2][4] |

| LogP | 0.89580[2] |

| Hydrogen Bond Donor Count | 2[2][4] |

| Hydrogen Bond Acceptor Count | 4[2][4] |

| Rotatable Bond Count | 4[2][4] |

| Topological Polar Surface Area | 66.8 Ų[4] |

Experimental Protocols

Synthesis of n-Butyl Phosphate Mono- and Di-esters

A method for synthesizing a mixture of n-butyl phosphate mono- and di-esters involves the reaction of n-butanol with phosphorus pentoxide, polyphosphoric acid, and phosphorous acid.[8]

Materials:

-

n-Butanol

-

Phosphorus pentoxide (P₂O₅)

-

Polyphosphoric acid

-

Phosphorous acid

Procedure: [8]

-

Add 400 kg of n-butanol to a reactor and purge with nitrogen gas.

-

While stirring, add 0.4 kg of phosphorous acid and continue to stir until it is completely dissolved.

-

Slowly add 20 kg of polyphosphoric acid in a fine stream and stir until the mixture is uniform.

-

Add 220 kg of phosphorus pentoxide in batches. Use cooling water to maintain the temperature inside the reactor at or below 50°C.

-

After the addition of phosphorus pentoxide is complete, stir until the mixture is uniform.

-

Add another 0.4 kg of phosphorous acid and maintain the reaction at 40-45°C for 30 minutes.

-

Heat the reactor to 65-70°C and maintain the reaction for 16 hours.

-

Cool the mixture to below 30°C and filter. The resulting transparent, viscous liquid is the target product mixture of n-butyl phosphate mono- and di-esters.

Generalized Synthesis of a Monoalkyl Phosphate Ester

A general method for the phosphorylation of an alcohol to produce a monoalkyl phosphate involves the use of phosphoryl chloride (POCl₃).[9]

Materials: [9]

-

Anhydrous Alcohol (e.g., tert-Butanol)

-

Phosphoryl chloride (POCl₃)

-

Anhydrous non-nucleophilic base (e.g., pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane - DCM)

Procedure: [9]

-

Dissolve the anhydrous alcohol and the base in the anhydrous solvent within a flask equipped for inert atmosphere conditions.

-

Cool the solution in an ice bath.

-

Slowly add phosphoryl chloride to the cooled solution while stirring.

-

Allow the reaction to proceed at a controlled temperature until completion, monitored by a suitable technique like TLC.

-

Upon completion, quench the reaction by carefully adding water or an aqueous acid solution.

-

Perform an aqueous workup to separate the product. This typically involves extraction with an organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated.

-

The crude product is then purified using a suitable method such as column chromatography or recrystallization.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of n-butyl phosphate esters as described in the experimental protocol.

Caption: Workflow for the synthesis of n-butyl phosphate esters.

Applications and Uses

Mono- and di-basic phosphate esters like butyl dihydrogen phosphate are classified as anionic surfactants.[2][4][5] A key feature of these compounds is their stability in alkaline conditions, which surpasses that of many other surfactants.[2][4][5] Their properties lend them to a variety of applications, including:

-

Wetting agents

-

Emulsifiers

-

Lubricants

-

Coupling agents

-

Detergents

References

- 1. Tributyl phosphate - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [wap.guidechem.com]

- 5. butyl dihydrogen phosphate | 1623-15-0 [chemicalbook.com]

- 6. butyl dihydrogen phosphate [webbook.nist.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. CN101735266A - Method for synthesizing n-butyl phosphate mono-ester/diester - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Laboratory Synthesis of Butyl Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of butyl dihydrogen phosphate. It includes a comparative analysis of common synthetic methods, detailed experimental protocols, and relevant physicochemical data to support researchers in the effective preparation of this important organophosphate compound.

Introduction

Butyl dihydrogen phosphate, an ester of butanol and phosphoric acid, is a versatile compound with applications in various chemical and biochemical research areas. As a monoalkyl phosphate, it serves as a surfactant, catalyst, and an intermediate in the synthesis of more complex molecules.[1][2] The synthesis of monoalkyl phosphates like butyl dihydrogen phosphate can be challenging due to the potential for the concurrent formation of dialkyl and trialkyl phosphate byproducts.[3][4][5] This guide focuses on established methods for its preparation on a laboratory scale, with an emphasis on achieving high purity and yield.

Physicochemical Properties

A summary of the key physicochemical properties of butyl dihydrogen phosphate is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Data for Butyl Dihydrogen Phosphate

| Property | Value |

| Molecular Formula | C₄H₁₁O₄P |

| Molecular Weight | 154.10 g/mol [6] |

| CAS Number | 1623-15-0[7] |

| Appearance | Colorless liquid or solid[1][6] |

| Boiling Point | Decomposes[6] (272.5°C at 760 mmHg - predicted)[7] |

| Density | ~1.283 g/cm³[7] |

| Solubility | Soluble in water and polar organic solvents[6] |

| pKa | 1.97 ± 0.10 (Predicted)[7] |

Synthetic Routes

The laboratory synthesis of butyl dihydrogen phosphate can be approached through several pathways, primarily differing in the choice of phosphorylating agent. The most common methods involve the reaction of butanol with phosphorus pentoxide (P₄O₁₀) or phosphorus oxychloride (POCl₃).

1. Using Phosphorus Pentoxide (P₄O₁₀): This is a frequently employed method for preparing monoalkyl phosphates.[3][5] The reaction of an alcohol with P₄O₁₀ is complex and can lead to a mixture of mono- and dialkyl phosphates, as well as phosphoric acid.[3] Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired monoalkyl phosphate.

2. Using Phosphorus Oxychloride (POCl₃): This method involves the reaction of butanol with phosphorus oxychloride, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[8][9] While effective, this reaction can also produce a mixture of phosphate esters.[10] Careful control of the reaction temperature and the rate of addition of POCl₃ is necessary to favor the formation of the monoester.[9]

A comparison of these two primary methods is outlined in Table 2.

Table 2: Comparison of Synthetic Methods for Butyl Dihydrogen Phosphate

| Feature | Phosphorus Pentoxide (P₄O₁₀) Method | Phosphorus Oxychloride (POCl₃) Method |

| Primary Reagents | n-butanol, Phosphorus pentoxide | n-butanol, Phosphorus oxychloride, Pyridine (or other base) |

| Key Byproducts | Dibutyl hydrogen phosphate, Phosphoric acid | Dibutyl hydrogen phosphate, Tributyl phosphate, Pyridinium hydrochloride |

| Advantages | Readily available reagents. | Can be more selective under controlled conditions. |

| Disadvantages | Can produce complex mixtures, difficult to control.[3] | POCl₃ is highly reactive and moisture-sensitive, generates corrosive HCl.[8] |

Experimental Protocol: Synthesis via Phosphorus Oxychloride

This section provides a detailed protocol for the synthesis of butyl dihydrogen phosphate using phosphorus oxychloride and n-butanol, a method that allows for good control over the reaction.

Materials:

-

n-butanol (anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (anhydrous)

-

Benzene (anhydrous)

-

Deionized water

-

Anhydrous sodium sulfate

-

Ice-salt bath

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine 274 mL (3 moles) of dry n-butanol, 265 mL (3.3 moles) of dry pyridine, and 275 mL of dry benzene.[9]

-

Cooling: Cool the flask in an ice-salt mixture with stirring until the internal temperature reaches -5°C.[9]

-

Addition of POCl₃: Slowly add 91 mL (1 mole) of phosphorus oxychloride dropwise from the dropping funnel.[9] Maintain the reaction temperature below 10°C during the addition.[9] The initial addition should be very slow to prevent a runaway reaction.[9]

-

Reflux: After the addition is complete, slowly heat the mixture to reflux and maintain it for two hours.[9]

-

Workup: Cool the reaction mixture to room temperature. Add 400-500 mL of water to dissolve the precipitated pyridine hydrochloride.[9]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the benzene layer and wash it with 100-150 mL of water.[9]

-

Drying: Dry the benzene layer over anhydrous sodium sulfate.[9]

-

Purification: Remove the benzene and other low-boiling components by distillation under reduced pressure.[9] The final product, butyl dihydrogen phosphate, can be further purified by vacuum distillation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and purification of butyl dihydrogen phosphate, as well as the reaction pathway.

Caption: General workflow for the synthesis and purification of butyl dihydrogen phosphate.

Caption: Simplified reaction pathway for the formation of butyl dihydrogen phosphate.

Conclusion

The synthesis of butyl dihydrogen phosphate for laboratory use can be effectively achieved through the phosphorylation of n-butanol. The choice of phosphorylating agent, either phosphorus pentoxide or phosphorus oxychloride, will depend on the specific requirements of the researcher and the available laboratory facilities. The detailed protocol provided in this guide for the phosphorus oxychloride method offers a controlled approach to obtaining this valuable chemical. Careful execution of the experimental procedure and purification steps is essential for achieving a high purity of the final product.

References

- 1. Page loading... [wap.guidechem.com]

- 2. butyl dihydrogen phosphate | 1623-15-0 [chemicalbook.com]

- 3. US4115483A - Process for preparing mono-alkyl acid phosphates having high mono-content and light color - Google Patents [patents.google.com]

- 4. US3146255A - Preparation of monoalkyl phosphates - Google Patents [patents.google.com]

- 5. The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. lookchem.com [lookchem.com]

- 8. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Butyl dihydrogen phosphate solubility in organic solvents

An In-depth Technical Guide on the Solubility of Butyl Dihydrogen Phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyl dihydrogen phosphate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative information and provides detailed experimental protocols for researchers to determine solubility for their specific applications.

Butyl dihydrogen phosphate, also known as mono-n-butyl phosphate, is an organophosphorus compound with the chemical formula C₄H₁₁O₄P. It is a colorless to light brown oily liquid.[1] As a phosphoric acid ester, it exhibits properties that are valuable in various industrial and research applications, including as a surfactant, catalyst, and in extraction processes.

Solubility of Butyl Dihydrogen Phosphate in Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility |

| Polar Protic Solvents | Methanol | Slightly Soluble[1] |

| Ethanol | Soluble (as n-butyl phosphate)[2] | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Ester Solvents | Ethyl Acetate | Slightly Soluble[1] |

| Ether Solvents | Diethyl Ether | Soluble (as n-butyl phosphate)[2] |

| Aqueous | Water | Insoluble (as n-butyl phosphate)[2] |

Note: The term "n-butyl phosphate" often refers to a mixture of mono- and di-butyl phosphates. The solubility of pure butyl dihydrogen phosphate may vary. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

The following sections detail two common methods for determining the solubility of butyl dihydrogen phosphate in organic solvents.

Gravimetric Method for Equilibrium Solubility Determination

This method is a straightforward and widely used technique to determine the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of butyl dihydrogen phosphate to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

-

Ensure an excess of solid is present to confirm saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or incubator is recommended.

-

-

Isolation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed evaporating dish. Filtration through a syringe filter (e.g., 0.22 µm PTFE) can be used to ensure no solid particles are transferred.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

-

Mass Determination:

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation:

-

The mass of the dissolved butyl dihydrogen phosphate is the final mass of the dish and residue minus the initial mass of the empty dish.

-

Solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

-

References

Synonyms and alternative names for Butyl dihydrogen phosphate

An In-depth Technical Guide to Butyl Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butyl dihydrogen phosphate, a versatile organophosphate compound. It details its chemical identity, physicochemical properties, relevant experimental protocols, and key applications. This document is intended to be a valuable resource for professionals engaged in research and development.

Synonyms and Alternative Names

Butyl dihydrogen phosphate is known by a variety of names in scientific literature and commercial contexts. Understanding these different appellations is crucial for comprehensive literature searches and material sourcing.

| Type | Name |

| IUPAC Name | Butyl dihydrogen phosphate |

| Synonyms | mono-n-butylphosphoric acid |

| Acid butyl phosphate | |

| Butyl acid phosphate | |

| Butyl diacid phosphate | |

| Butyl dibasic acid phosphate | |

| Monobutylphosphoric acid | |

| n-butylphosphoric acid | |

| Phosphoric acid, monobutyl ester | |

| Trade/Code Names | JAMP-4P |

| MP-4 | |

| JP-504 | |

| CAS Number | 1623-15-0 |

Additionally, various salts of Butyl dihydrogen phosphate are available, each with its own unique CAS number.[1]

Quantitative Data

The physicochemical properties of Butyl dihydrogen phosphate are summarized in the tables below, providing a clear reference for its characteristics.

Table 2.1: General and Physical Properties

| Property | Value |

| Molecular Formula | C4H11O4P |

| Molecular Weight | 154.10 g/mol |

| Appearance | Colorless to light brown liquid/oil |

| Density | 1.283 g/cm³ (Predicted) |

| Boiling Point | 272.5 °C at 760 mmHg |

| Flash Point | 118.6 °C |

| pKa | 1.97 ± 0.10 (Predicted) |

| Solubility | Slightly soluble in DMSO, Ethyl Acetate, Methanol |

Table 2.2: Chemical and Safety Identifiers

| Identifier | Value |

| CAS Number | 1623-15-0 |

| EC Number | 216-604-4 |

| UN Number | 1718 |

| InChI Key | BNMJSBUIDQYHIN-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOP(=O)(O)O |

| Hazard Class | 8 (Corrosive) |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Butyl dihydrogen phosphate are provided below. These protocols are based on established chemical principles and analytical techniques.

Generalized Synthesis of n-Butyl Phosphate

This protocol describes a common method for the phosphorylation of an alcohol using phosphoryl chloride (POCl₃).[2]

Materials:

-

n-Butyl alcohol (anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (anhydrous)

-

Benzene (anhydrous)

-

Anhydrous sodium sulfate

-

Water

Equipment:

-

2-liter round-bottomed flask

-

Reflux condenser

-

Liquid-sealed mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

Procedure:

-

In the flask, combine 222 g of dry n-butyl alcohol, 260 g of pyridine, and 275 cc of dry benzene.

-

Cool the stirred solution to -5°C using an ice-salt bath.

-

Slowly add 153 g of phosphorus oxychloride dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, heat the mixture to reflux and maintain for two hours.

-

Cool the mixture to room temperature and add 400-500 cc of water to dissolve the pyridine hydrochloride.

-

Separate the benzene layer, wash it with 100-150 cc of water, and dry over 20 g of anhydrous sodium sulfate.

-

Remove benzene and other low-boiling materials by distillation at 40-50 mm pressure until the vapor temperature reaches 90°C.

-

Collect the n-butyl phosphate fraction at 160-162°/15 mm or 143-145°/8 mm.

Analytical Determination by HPLC

A reverse-phase High-Performance Liquid Chromatography (HPLC) method can be used for the analysis of Butyl dihydrogen phosphate.[3]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Newcrom R1 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.

-

Detector: UV detector.

Procedure:

-

Standard Preparation: Prepare a stock solution of Butyl dihydrogen phosphate reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dilute the sample containing Butyl dihydrogen phosphate in the mobile phase to a concentration within the calibration range.

-

Injection: Inject the prepared sample and standards onto the HPLC system.

-

Analysis: Identify and quantify the Butyl dihydrogen phosphate peak based on the retention time and the calibration curve generated from the standards.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and a general analytical workflow for Butyl dihydrogen phosphate.

Caption: Workflow for the synthesis of n-butyl phosphate.

Caption: General analytical workflow for Butyl dihydrogen phosphate.

References

The Dual Nature of Organophosphates: From Potent Neurotoxins to Advanced Surfactants in Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Organophosphates, a class of organic compounds containing phosphorus, are most widely recognized for their potent neurotoxicity, forming the basis of many insecticides and nerve agents. However, a deeper exploration into their chemistry reveals a fascinating duality. By modifying their molecular structure, the very properties that confer their toxicity can be harnessed to create highly effective surfactants with significant applications in pharmaceutical sciences and drug development. This technical guide delves into the core surfactant properties of organophosphates, providing a comprehensive overview for researchers and professionals in the field.

The Amphiphilic Architecture of Organophosphate Surfactants

The surfactant properties of organophosphates arise from their amphiphilic nature, possessing both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) moiety. The hydrophilic head is provided by the phosphate group, which can be a monoester or a diester. The hydrophobic tail typically consists of one or two long alkyl or alkyl ether chains. This molecular arrangement allows them to align at interfaces, such as between oil and water, reducing surface tension and facilitating the formation of stable emulsions and other colloidal systems.[1]

The ratio of monoester to diester, the length and branching of the alkyl chains, and the presence of ethoxylation in the hydrophobic tail are all critical factors that determine the specific surfactant properties of an organophosphate.[1][2] For instance, monoesters are generally more water-soluble and possess different emulsifying characteristics compared to their diester counterparts.

Quantitative Surfactant Properties of Organophosphates

The effectiveness of a surfactant is quantified by several key parameters, including its critical micelle concentration (CMC), surface tension at the CMC (γCMC), and hydrophilic-lipophilic balance (HLB).

Table 1: Surfactant Properties of Selected Organophosphate Esters

| Organophosphate Surfactant | Alkyl Chain Length | Monoester/Diester Ratio | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γCMC) (mN/m) | Hydrophilic-Lipophilic Balance (HLB) |

| Potassium Cetyl Phosphate | C16 | High Monoester | Not explicitly found | Not explicitly found | ~9.6[3] |

| Sodium Laureth Phosphate | Varies | Mixture | Varies with ethoxylation | Not explicitly found | Varies |

| Oleth-3 Phosphate | C18 (unsaturated) | Not specified | Not explicitly found | Not explicitly found | Not explicitly found |

| Decyl Phosphate | C10 | Not specified | Not explicitly found | Not explicitly found | Not explicitly found |

| Hexyl Phosphate | C6 | Not specified | Not explicitly found | Not explicitly found | Not explicitly found |

Experimental Protocols for Characterizing Organophosphate Surfactants

Accurate characterization of the surfactant properties of organophosphates is crucial for their application in drug formulations. The following are detailed protocols for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry (Wilhelmy Plate Method)

This method measures the surface tension of a series of surfactant solutions of varying concentrations. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly with increasing surfactant concentration.[4][5]

Materials and Equipment:

-

Tensiometer with a Wilhelmy plate (typically platinum)

-

High-precision balance

-

Glass or Teflon trough

-

Micropipettes

-

Organophosphate surfactant of interest

-

High-purity water (e.g., Milli-Q)

-

Glassware (beakers, volumetric flasks)

Procedure:

-

Preparation of Surfactant Solutions: Prepare a stock solution of the organophosphate surfactant in high-purity water. From this stock, prepare a series of dilutions covering a wide concentration range, both below and above the expected CMC.

-

Instrument Setup and Calibration:

-

Clean the Wilhelmy plate thoroughly, typically by flaming it to red heat to remove any organic contaminants.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Ensure the sample trough is scrupulously clean.

-

-

Measurement:

-

Pour the lowest concentration surfactant solution into the trough.

-

Immerse the Wilhelmy plate into the solution.

-

Allow the system to equilibrate.

-

Record the surface tension reading.

-

Clean the trough and plate thoroughly between each measurement.

-

Repeat the measurement for each of the prepared surfactant concentrations, moving from lowest to highest concentration.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting plot will typically show two linear regions. The first region shows a steep decrease in surface tension with increasing concentration. The second region, above the CMC, shows a much shallower slope, with the surface tension remaining relatively constant.[4]

-

The CMC is determined from the intersection of the two extrapolated linear portions of the plot.[4]

-

Caption: Workflow for CMC determination using surface tensiometry.

Characterization of Vesicle Formulations by Dynamic Light Scattering (DLS)

Organophosphate surfactants can self-assemble into vesicles, such as liposomes, which are promising drug delivery vehicles. DLS is a non-invasive technique used to measure the size distribution and stability of these vesicles in suspension.[6]

Materials and Equipment:

-

Dynamic Light Scattering (DLS) instrument

-

Cuvettes (disposable or quartz)

-

Vesicle suspension containing the organophosphate surfactant

-

High-purity water or buffer for dilution

-

Micropipettes

Procedure:

-

Sample Preparation:

-

Prepare the vesicle suspension using a suitable method (e.g., thin-film hydration, sonication).

-

Dilute a small aliquot of the vesicle suspension with high-purity water or an appropriate buffer to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to avoid multiple scattering effects.[7]

-

-

Instrument Setup:

-

Turn on the DLS instrument and allow it to warm up and stabilize as per the manufacturer's instructions.

-

Select the appropriate measurement parameters, including the laser wavelength, scattering angle, and temperature.

-

-

Measurement:

-

Transfer the diluted vesicle suspension to a clean, dust-free cuvette.

-

Place the cuvette in the sample holder of the DLS instrument.

-

Allow the sample to equilibrate to the set temperature.

-

Initiate the measurement. The instrument will record the fluctuations in the intensity of scattered light over time.

-

-

Data Analysis:

-

The instrument's software will analyze the autocorrelation of the scattered light intensity fluctuations to determine the diffusion coefficient of the vesicles.

-

Using the Stokes-Einstein equation, the software calculates the hydrodynamic diameter of the vesicles.

-

The output will typically be a size distribution histogram or curve, showing the mean vesicle size and the polydispersity index (PDI), which indicates the breadth of the size distribution.[6]

-

Role of Organophosphate Surfactants in Drug Delivery Systems

The surfactant properties of organophosphates make them valuable excipients in the formulation of various drug delivery systems, particularly for poorly water-soluble drugs.

Emulsifiers and Solubilizing Agents

Organophosphate surfactants are effective emulsifiers for creating stable oil-in-water (o/w) and water-in-oil (w/o) emulsions.[8] This is crucial for the formulation of creams, lotions, and parenteral emulsions. They can also form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media and improving bioavailability.

Components of Liposomes and Nanoparticles

Anionic organophosphate surfactants can be incorporated into the lipid bilayer of liposomes and other nanoparticles.[9] The negative charge imparted by the phosphate headgroup can influence the stability, drug loading capacity, and cellular uptake of these delivery systems.

Caption: Functions of organophosphate surfactants in drug formulations.

Cellular Interaction and Biocompatibility

The interaction of drug delivery systems containing organophosphate surfactants with cells is a critical aspect of their design. The surface charge of these systems plays a significant role in their cellular uptake and intracellular fate.

Cellular Uptake Mechanisms

Liposomes and nanoparticles with an anionic surface charge, as would be conferred by organophosphate surfactants, are typically internalized by cells through endocytosis.[10][11] The specific endocytic pathway can vary depending on the cell type and the physicochemical properties of the nanoparticle. Common pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[12] Once inside the cell, these vesicles are often trafficked to endosomes and then lysosomes. A key challenge in drug delivery is to design formulations that can escape the endo-lysosomal pathway and release their therapeutic cargo into the cytoplasm.

Caption: Generalized cellular uptake and trafficking of anionic liposomes.

Biocompatibility and Cytotoxicity Assessment

While organophosphate surfactants used in pharmaceuticals are designed to be biocompatible, it is essential to evaluate their potential cytotoxicity. In vitro assays are commonly used for this purpose.

Table 2: Common In Vitro Cytotoxicity Assays for Surfactant Excipients

| Assay | Principle | Endpoint Measured |

| MTT Assay | Mitochondrial reductase enzymes in viable cells convert the MTT tetrazolium salt into a colored formazan product.[13] | Colorimetric measurement of formazan, proportional to the number of viable cells. |

| Neutral Red Assay | Viable cells take up and incorporate the neutral red dye into their lysosomes.[14] | Spectrophotometric measurement of the extracted dye, proportional to the number of viable cells. |

| LDH Release Assay | Damaged or dying cells release the cytoplasmic enzyme lactate dehydrogenase (LDH) into the culture medium.[14] | Enzymatic assay to measure LDH activity in the medium, indicating cell membrane damage. |

| Crystal Violet Assay | The crystal violet dye stains the DNA of adherent cells.[13] | Spectrophotometric measurement of the extracted dye, proportional to the number of adherent, viable cells. |

These assays help determine the concentration at which a surfactant may become toxic to cells, providing crucial data for safe formulation development.[15]

Conclusion

Organophosphates represent a versatile class of molecules with a broad spectrum of applications. Beyond their well-known toxicity, their tunable amphiphilic properties make them valuable surfactants for the pharmaceutical industry. A thorough understanding of their quantitative surfactant properties, coupled with rigorous experimental characterization and biocompatibility assessment, is essential for harnessing their full potential in the development of safe and effective drug delivery systems. As research in this area continues, novel organophosphate surfactants with tailored properties are likely to emerge, further expanding their role in advanced drug formulation and targeted therapies.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. dsm.com [dsm.com]

- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 5. justagriculture.in [justagriculture.in]

- 6. Determining the Size Distribution and Integrity of Extracellular Vesicles by Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. atamankimya.com [atamankimya.com]

- 9. List of surfactant properties | VANABIO [wanabio.com]

- 10. The Effect of Surface Charges on the Cellular Uptake of Liposomes Investigated by Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Morphological Analysis of Trafficking and Processing of Anionic and Cationic Liposomes in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro cellular viability studies on a concentrated surfactant‐based wound dressing - PMC [pmc.ncbi.nlm.nih.gov]

Butyl Dihydrogen Phosphate: A Versatile Precursor in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl dihydrogen phosphate is an organophosphate compound that is increasingly recognized for its utility as a precursor in a variety of organic synthesis applications. Its unique chemical properties, including its role as a phosphorylating agent, make it a valuable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of butyl dihydrogen phosphate, including its physicochemical properties, synthesis, and detailed experimental protocols for its use as a precursor in key organic transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of butyl dihydrogen phosphate is essential for its effective application in synthesis. Key properties are summarized in the table below.[1][2]

| Property | Value |

| Molecular Formula | C4H11O4P |

| Molecular Weight | 154.10 g/mol |

| CAS Number | 1623-15-0 |

| Appearance | Colorless to light brown oily liquid |

| Boiling Point | 272.5 °C (predicted) |

| Density | 1.283 g/cm³ (predicted) |

| pKa | 1.97 ± 0.10 (predicted) |

| Solubility | Slightly soluble in DMSO, Ethyl Acetate, and Methanol. Insoluble in water. |

Synthesis of Butyl Dihydrogen Phosphate

Butyl dihydrogen phosphate can be synthesized through several routes. A common laboratory-scale method involves the reaction of n-butanol with phosphorus pentoxide, polyphosphoric acid, and phosphorous acid.

Generalized Synthesis of n-Butyl Phosphoric Acid Mono- and Di-esters:

A typical synthesis involves charging a reactor with n-butanol and phosphorous acid under a nitrogen atmosphere. Polyphosphoric acid and phosphorus pentoxide are then added portion-wise while maintaining the temperature below 50°C. After the initial reaction, more phosphorous acid is added, and the mixture is heated to 65-70°C for an extended period. The resulting product is a mixture of n-butyl phosphate mono- and di-esters.

Applications in Organic Synthesis: Phosphorylation of Alcohols

One of the primary applications of butyl dihydrogen phosphate and its derivatives in organic synthesis is the phosphorylation of alcohols to form phosphate esters. This transformation is fundamental in the synthesis of various biologically active molecules, including phospholipids and nucleotide analogs. While direct phosphorylation using butyl dihydrogen phosphate can be challenging due to its low reactivity, several methods have been developed to activate the phosphate group or utilize more reactive derivatives.

Experimental Workflow: Generalized Alcohol Phosphorylation

The following diagram illustrates a generalized workflow for the phosphorylation of an alcohol, a common transformation where butyl dihydrogen phosphate derivatives can be employed.

Caption: Generalized workflow for the phosphorylation of an alcohol.

Detailed Experimental Protocol: Synthesis of Glycosyl Phosphates using Dibutyl Phosphate

Materials:

-

3,4,6-tri-O-benzyl-D-glucal

-

Dibutyl phosphate

-

Dimethyldioxirane (DMDO) solution in acetone

-

4-(dimethylamino)pyridine (DMAP)

-

Pivaloyl chloride

-

Dichloromethane (anhydrous)

-

Toluene

-

Ethyl acetate

-

Hexanes

-

Silica gel

Procedure:

-

Preparation of the Glycal: A solution of 3,4,6-tri-O-benzyl-D-glucal in toluene is azeotropically dried by rotary evaporation (repeated three times) and then dried under vacuum.

-

Epoxidation: The dried glucal is dissolved in anhydrous dichloromethane and cooled to 0°C. A solution of dimethyldioxirane in acetone is added via cannula, and the reaction mixture is stirred at 0°C for 10 minutes. The volatile materials are removed by rotary evaporation at 0°C.

-

Phosphate Coupling: The resulting residue is dissolved in anhydrous dichloromethane and cooled to -78°C. A solution of dibutyl phosphate in dichloromethane is added via cannula.

-

Acylation: After 10 minutes at -78°C, the reaction is warmed to 0°C, and 4-(dimethylamino)pyridine (DMAP) and pivaloyl chloride are added. The solution is stirred for 30 minutes at 0°C and then allowed to warm to room temperature and stirred for 16 hours.

-

Work-up and Purification: A solution of 25% ethyl acetate in hexanes is added, and the suspension is filtered through a pad of silica gel. The filtrate is concentrated to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired dibutyl glycosyl phosphate.

Quantitative Data for a Representative Glycosylation Reaction using a Glycosyl Phosphate Donor:

| Acceptor | Donor | Activator | Solvent | Time (h) | Yield (%) |

| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Dibutyl 3,4,6-tri-O-benzyl-2-O-pivaloyl-α/β-D-glucopyranosyl phosphate | TMSOTf | Dichloromethane | 1 | 85 |

Role in Drug Development: Antiviral Prodrugs

Phosphate esters are crucial in the design of prodrugs, particularly for antiviral nucleoside analogs. The addition of a phosphate group can improve the water solubility and bioavailability of a drug. While direct synthesis using butyl dihydrogen phosphate is not commonly reported, its derivatives, such as phosphoramidates, are key intermediates in prodrug synthesis. The general strategy involves masking the charges of the phosphate group to facilitate cell membrane permeability.

Logical Relationship: Prodrug Activation

The following diagram illustrates the logical relationship in the activation of a nucleoside monophosphate prodrug, a strategy where butyl phosphate derivatives could be utilized.

Caption: Activation pathway of a nucleoside monophosphate prodrug.

Conclusion

Butyl dihydrogen phosphate and its derivatives are valuable precursors in organic synthesis, particularly for the phosphorylation of alcohols and the synthesis of biologically active molecules. While direct phosphorylation using butyl dihydrogen phosphate requires activation, the methodologies developed for related alkyl phosphates provide a strong foundation for its application. The ability to introduce a phosphate moiety is critical in medicinal chemistry, especially in the development of antiviral prodrugs. Further research into the direct activation and utilization of butyl dihydrogen phosphate will undoubtedly expand its role as a versatile tool for organic chemists.

References

Spectroscopic Characterization of Butyl Dihydrogen Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butyl dihydrogen phosphate, a molecule of interest in various chemical and pharmaceutical contexts. Due to a limited amount of publicly available, experimentally derived data for this specific molecule, this guide presents predicted spectroscopic values. For comparative purposes, experimental data for the closely related compound, dibutyl phosphate, is also included. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR) and infrared (IR) spectra are provided to assist researchers in their analytical endeavors.

Spectroscopic Data

Predicted Spectroscopic Data for Butyl Dihydrogen Phosphate

The following tables summarize the predicted NMR and IR spectroscopic data for butyl dihydrogen phosphate. These predictions are based on computational models and analogies to similar organophosphate compounds.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for Butyl Dihydrogen Phosphate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 2H | P-OH |

| ~3.8-4.0 | Triplet | 2H | P-O-CH₂ |

| ~1.6-1.8 | Sextet | 2H | P-O-CH₂-CH₂ |

| ~1.3-1.5 | Sextet | 2H | CH₂-CH₃ |

| ~0.9 | Triplet | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Butyl Dihydrogen Phosphate

| Chemical Shift (ppm) | Assignment |

| ~65-70 | P-O-CH₂ |

| ~30-35 | P-O-CH₂-CH₂ |

| ~18-22 | CH₂-CH₃ |

| ~13-15 | CH₃ |

Table 3: Predicted ³¹P NMR Spectroscopic Data for Butyl Dihydrogen Phosphate

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~0-2 | Singlet | P |

| Note: Referenced to 85% H₃PO₄. |

Table 4: Predicted IR Absorption Bands for Butyl Dihydrogen Phosphate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H stretching (alkyl) |

| 2500-3000 | Broad | O-H stretching (P-OH) |

| 1200-1250 | Strong | P=O stretching |

| 1000-1050 | Strong | P-O-C stretching |

| 900-950 | Medium | P-OH bending |

Experimental Spectroscopic Data for Dibutyl Phosphate (for comparison)

The following tables present experimental NMR data for dibutyl phosphate, a structurally analogous compound. This data can serve as a useful reference for the interpretation of predicted or experimentally determined spectra of butyl dihydrogen phosphate.

Table 5: Experimental ¹H NMR Spectroscopic Data for Dibutyl Phosphate [2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.5 | Singlet | 1H | P-OH |

| 4.03 | Multiplet | 4H | P-O-CH₂ |

| 1.66 | Multiplet | 4H | P-O-CH₂-CH₂ |

| 1.43 | Multiplet | 4H | CH₂-CH₃ |

| 0.94 | Triplet | 6H | CH₃ |

| Note: Spectrum acquired in CDCl₃ at 90 MHz. J(P-31, B)=6.5Hz.[2] |

Table 6: Experimental ¹³C NMR Spectroscopic Data for Dibutyl Phosphate

| Chemical Shift (ppm) | Assignment |

| 67.5 | P-O-CH₂ |

| 32.5 | P-O-CH₂-CH₂ |

| 18.8 | CH₂-CH₃ |

| 13.7 | CH₃ |

| Note: Spectrum acquired in CDCl₃. |

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of organophosphate compounds like butyl dihydrogen phosphate. Instrument parameters should be optimized for the specific sample and spectrometer used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Weigh approximately 10-20 mg of the butyl dihydrogen phosphate sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the sample and the desired chemical shift referencing.

-

Gently agitate the vial to ensure the sample is fully dissolved. If necessary, use a vortex mixer or sonicator.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure there are no solid particles in the solution.

-

Cap the NMR tube securely.

Data Acquisition: [5]

-

¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to approximately 0-15 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of 1-5 seconds to ensure accurate integration.

-

-

¹³C NMR:

-

Acquire the spectrum with proton decoupling to simplify the spectrum.

-

Set a wider spectral width, typically 0-220 ppm.

-

A larger number of scans and a longer acquisition time will be necessary due to the low natural abundance of ¹³C.

-

-

³¹P NMR:

-

Use a broadband probe tuned to the ³¹P frequency.

-

The spectrum is typically acquired with proton decoupling.

-

Chemical shifts are referenced to an external standard of 85% H₃PO₄.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid): [6][7]

-

Place a small drop of the liquid butyl dihydrogen phosphate sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small drop of the sample directly onto the ATR crystal.[7]

Data Acquisition: [1]

-

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Collect the spectra over a typical range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty salt plates or ATR crystal.

-

Subtract the background spectrum from the sample spectrum to obtain the final infrared spectrum of the compound.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between spectroscopic data and the molecular structure of butyl dihydrogen phosphate.

References

- 1. benchchem.com [benchchem.com]